1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride
Description
1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride is a cationic azo compound characterized by a dipyridinium core linked via a diethylene imino bridge and a phenylazo group substituted with 2-chloro-4-nitro functional groups. The pyridinium moieties confer water solubility due to their quaternary ammonium nature, while the azo group contributes to conjugation, enabling strong UV-Vis absorption.
Synthesis of such compounds typically involves quaternization of pyridine derivatives followed by azo coupling reactions. For example, acryloyl chloride and metallic sodium are used to prepare azo-azomethine dyes (), while carbodiimide-mediated coupling is employed for amide-containing analogs (). The target compound’s dichloride counterion likely originates from salt metathesis during purification.
Properties
CAS No. |
24447-84-5 |
|---|---|
Molecular Formula |
C26H25Cl3N6O2 |
Molecular Weight |
559.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride |
InChI |
InChI=1S/C26H25ClN6O2.2ClH/c27-25-21-24(33(34)35)11-12-26(25)29-28-22-7-9-23(10-8-22)32(19-17-30-13-3-1-4-14-30)20-18-31-15-5-2-6-16-31;;/h1-16,21H,17-20H2;2*1H/q+2;;/p-2 |
InChI Key |
CVHSDIJHBNSTKY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN(CC[N+]2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Preparation Methods
Step-by-Step Synthesis
Step 1: Formation of Diazonium Salt
The synthesis begins with the preparation of a diazonium salt from 2-chloro-4-nitroaniline. This involves:
- Dissolving 2-chloro-4-nitroaniline in hydrochloric acid.
- Cooling the solution to 0–5°C.
- Adding sodium nitrite solution dropwise while maintaining the temperature to form the diazonium salt.
Step 2: Coupling Reaction
The diazonium salt is then coupled with N,N-diethylaniline to produce an azo compound. The reaction conditions include:
- Maintaining a pH between 6 and 7 using sodium acetate buffer.
- Stirring the reaction mixture at a controlled temperature (typically below 10°C).
Step 3: Quaternization
To introduce the pyridinium groups, the intermediate azo compound is reacted with pyridine derivatives under quaternization conditions:
- Heating the mixture with excess pyridine or its derivatives.
- Using solvents such as ethanol or acetonitrile to facilitate the reaction.
Step 4: Purification
The crude product is purified by recrystallization from ethanol or other polar solvents. Slow evaporation techniques are often employed to obtain high-purity crystals.
Reaction Conditions and Optimization
Key Parameters
| Step | Temperature (°C) | pH Range | Solvent |
|---|---|---|---|
| Diazonium Formation | 0–5 | Acidic | Water |
| Coupling Reaction | <10 | Neutral | Water/Ethanol |
| Quaternization | ~80 | Neutral | Ethanol/Acetonitrile |
Yield Optimization
Factors influencing yield include:
- Precise control of temperature during diazonium formation.
- Adjusting pH during coupling to prevent side reactions.
- Using high-purity reagents and solvents.
Analytical Data
Spectroscopic Analysis
The synthesized compound can be characterized using:
- UV-Vis Spectroscopy : To confirm the presence of azo chromophores.
- FTIR Spectroscopy : To detect functional groups like -N=N-, -Cl, and pyridinium units.
- NMR Spectroscopy : For structural confirmation of pyridinium linkage.
Crystallographic Data
Single-crystal X-ray diffraction reveals:
- Bond angles and lengths within the azo group.
- Interaction between pyridinium units and chloride ions.
Challenges in Synthesis
- Side Reactions : Competing reactions during diazonium formation can lead to impurities.
- Reaction Temperature : Maintaining low temperatures is critical for diazonium stability.
- Quaternization Efficiency : Excess pyridine may be required to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Chemical Properties and Structure
The compound features a dipyridinium structure that contributes to its unique properties. Its molecular formula is , and it has a molecular weight of approximately 440.32 g/mol. The azo group within the compound is pivotal for its color properties, making it useful as a dye.
Dye Chemistry
- Textile Industry : The compound is primarily utilized as a dye in the textile industry due to its vibrant color and stability. Azo dyes are known for their excellent color fastness and are used extensively in dyeing fabrics.
- Colorimetric Analysis : It serves as a reagent in colorimetric assays, where its absorbance properties are used to quantify various analytes in solution. This application is crucial in analytical chemistry for detecting specific substances based on color changes.
Biochemical Applications
- Biological Staining : The compound's ability to bind to biological tissues makes it suitable for use as a staining agent in microscopy. It can highlight specific cellular components, aiding in histological studies.
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems, where the compound can be conjugated with therapeutic agents. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating cellular uptake of drugs.
Material Science
- Photonic Devices : The compound's photostability and light absorption characteristics enable its use in photonic devices. It can be incorporated into polymers to create materials that respond to light, useful in sensors and optical devices.
- Corrosion Inhibition : Studies have shown that similar azo compounds can act as corrosion inhibitors for metals by forming protective layers on surfaces. This application could extend to the use of 1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride in protecting metal substrates from corrosion.
Case Study 1: Textile Dyeing
In a study assessing the efficacy of various azo dyes, including derivatives of 1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride, researchers found that this compound exhibited superior fastness properties compared to other dyes tested. The study highlighted its application in dyeing cotton fabrics, achieving high color yield and durability against washing and light exposure.
Case Study 2: Biological Staining Techniques
A research project focusing on histological techniques utilized this compound for staining cancerous tissues. The results indicated that the dye effectively highlighted tumor cells while preserving the integrity of surrounding tissues. This application underscores its potential utility in diagnostic pathology.
Mechanism of Action
The mechanism of action of 1,1’-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride involves its interaction with specific molecular targets. The compound’s azo and nitro groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Paraquat Dichloride (1,1′-Dimethyl-4,4′-dipyridinium dichloride)
- Structural Differences : Paraquat lacks the azo and nitro groups, featuring simpler methyl-substituted pyridinium rings.
- Properties : Both compounds are highly water-soluble due to their ionic nature. However, the target compound’s azo group may enhance photostability compared to paraquat, which degrades under UV light.
- Applications: Paraquat is a non-selective herbicide, whereas the target compound’s nitro and chloro substituents could introduce herbicidal or antimicrobial activity via redox cycling or DNA intercalation .
Azo-Azomethine Dyes ()
- Structural Differences : The acryloyl derivatives in have ester and azomethine linkages instead of pyridinium groups.
- Properties : The target compound’s cationic nature improves affinity for negatively charged substrates (e.g., textiles, cell membranes). Its nitro group may redshift absorption maxima compared to hydroxy- or chlorophenyl-substituted dyes.
- Applications : While both classes function as dyes, the target compound’s solubility and charge make it suitable for ink-jet printing or biological staining .
Carbamic Acid Ester Analogs ()
- Structural Differences : The carbamate ester in replaces pyridinium with carbamate and ethylene diamine linkages.
- Properties: The carbamate ester is less polar, likely favoring organic solvents over water.
- Applications : Carbamates are common in pharmaceuticals and pesticides, whereas the target compound’s ionic nature may limit membrane permeability .
Bis-Azo Pigments ()
- Structural Differences : The compound in has two azo groups and methoxy substituents, forming a larger conjugated system.
- Properties : The bis-azo structure broadens UV-Vis absorption, making it suitable as a pigment. The target compound’s single azo group and nitro substituent may result in a narrower absorbance peak, ideal for sensor applications .
Dichlorophenyl Acetamides ()
- Structural Differences : These amides lack pyridinium and azo groups but share chloroaryl motifs.
- Properties : The acetamides exhibit planar amide groups with hydrogen-bonding capabilities, enhancing crystallinity. The target compound’s ionic character and azo group may increase solubility and reactivity in aqueous environments.
- Applications : Acetamides are explored as ligands or antibiotics, while the target compound’s structure suggests dye or herbicide roles .
Data Table: Key Comparisons
Research Findings and Implications
Biological Activity
1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride, also known as a derivative of azo dyes, has garnered attention due to its potential biological activities. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various applications, including dyes and pigments. The compound's structure suggests possible interactions with biological systems, making it a subject of interest for pharmacological studies.
- Molecular Formula : C26H25ClN6O2.2Cl
- CAS Number : 24447-84-5
- Molecular Weight : 514.86 g/mol
The biological activity of azo compounds often involves their ability to form reactive intermediates upon reduction in biological systems. This can lead to various effects, including:
- Antioxidant Activity : Azo compounds can scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some azo derivatives have demonstrated inhibitory effects on bacterial growth and could be explored for therapeutic applications against infections.
Antioxidant Activity
Studies have shown that certain azo compounds exhibit significant antioxidant properties. The compound's ability to act as a radical scavenger can be assessed through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Azo Compound X | 25 ± 1.5 | DPPH |
| Azo Compound Y | 30 ± 0.8 | ABTS |
Antimicrobial Activity
Research indicates that some azo compounds possess antimicrobial properties against a variety of pathogens. For example, studies have reported the following minimum inhibitory concentrations (MIC) against common bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant potential of various azo compounds, including the target compound. The results indicated that the compound exhibited a notable capacity to reduce oxidative stress in vitro.
"The tested azo compound demonstrated a significant reduction in DPPH radicals, indicating its potential as an antioxidant agent" .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an antibacterial agent.
"The compound showed promising results against Gram-positive bacteria, warranting further exploration for therapeutic applications" .
Toxicological Considerations
While the biological activities are promising, it is crucial to consider potential toxicity associated with azo compounds. Some studies have indicated that certain azo dyes can undergo metabolic activation leading to the formation of carcinogenic amines. Thus, comprehensive toxicological assessments are essential before any clinical application.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride?
- Methodology : The synthesis typically involves coupling a diazonium salt of 2-chloro-4-nitroaniline with a pyridinium precursor. Key steps include:
Diazotization : React 2-chloro-4-nitroaniline with NaNO₂ in acidic media (e.g., HCl) to generate the diazonium salt.
Azo Coupling : Combine the diazonium salt with a pyridinium derivative (e.g., 4-aminophenyl-substituted pyridinium) under controlled pH (6–8) to form the azo linkage.
Quaternization : Introduce the diethylene spacer via nucleophilic substitution, followed by dichloride salt formation using HCl.
Substituents on the phenyl ring (e.g., nitro, chloro) influence reaction yields and purity; optimization may require adjusting solvent polarity (e.g., DMF/water mixtures) and temperature (60–80°C) .
Q. How can researchers characterize the structural purity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- ¹H NMR : Analyze δH values in DMSO-d₆ (e.g., aromatic protons at δ 7.8–8.5 ppm, pyridinium protons at δ 9.0–10.5 ppm) to confirm substituent positions .
- IR Spectroscopy : Identify characteristic peaks for azo (N=N, ~1400–1600 cm⁻¹) and pyridinium (C-N⁺, ~1650 cm⁻¹) groups .
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, particularly for the azo and pyridinium moieties .
- Melting Point : Compare experimental values (e.g., 268–287°C) with literature data to assess purity .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Follow protocols for quaternary ammonium salts and nitroaromatics:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
Refer to SDS guidelines for emergency measures (e.g., skin/eye irrigation with water for 15 minutes) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
- Methodology : Systematic substitution studies reveal:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Stabilize the azo linkage but reduce solubility in polar solvents.
- Steric Effects : Bulky substituents (e.g., -Br) lower melting points due to disrupted crystal packing.
- Optical Properties : Nitro groups enhance absorbance in the visible range (λₘₐₐ ~450–500 nm), useful for photochemical studies.
A table summarizing substituent effects (based on ):
| Substituent | Melting Point (°C) | Yield (%) | λₘₐₐ (nm) |
|---|---|---|---|
| -NO₂ | 287 | 81 | 485 |
| -Cl | 275 | 75 | 470 |
| -Br | 268 | 67 | 460 |
Adjust synthetic conditions (e.g., solvent polarity) to mitigate adverse effects .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate HOMO-LUMO gaps, focusing on the azo and pyridinium moieties.
- TD-DFT : Predict UV-Vis spectra by simulating electronic transitions; validate against experimental λₘₐₐ values .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to study aggregation behavior.
Reference InChI keys and SMILES strings from PubChem for accurate input structures .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodology : Apply a multi-technique validation framework:
Cross-Reference Data : Compare NMR/IR results with theoretical predictions (e.g., computed chemical shifts using ACD/Labs).
Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond assignments, especially for overlapping proton signals .
Statistical Analysis : Employ principal component analysis (PCA) to identify outliers in batch synthesis data.
Link findings to theoretical frameworks (e.g., electronic effects of substituents) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
